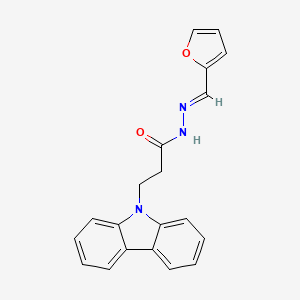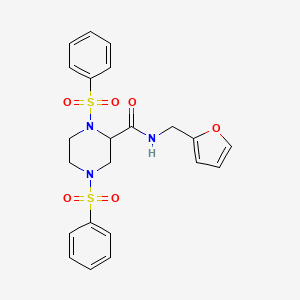![molecular formula C14H11FN2O2 B5587059 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5587059.png)
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide, also known as FPH1, is a small molecule inhibitor that has shown promise in cancer research. It was first synthesized by researchers at the University of Oxford in 2010 and has since been the subject of numerous studies exploring its potential as a cancer treatment.
作用機序
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide works by binding to and inhibiting the activity of the protein kinase LATS1/2, which is a key component of the Hippo signaling pathway. This leads to the activation of the downstream transcriptional co-activator YAP/TAZ, which promotes cell proliferation and survival. By inhibiting LATS1/2, 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide prevents the activation of YAP/TAZ and inhibits cancer cell growth.
Biochemical and Physiological Effects
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide has been shown to have a specific and potent inhibitory effect on LATS1/2 activity, with minimal off-target effects. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide is its specificity for LATS1/2, which makes it a valuable tool for studying the Hippo signaling pathway and its role in cancer development. However, its potency and selectivity may also limit its use in certain experimental settings, as high concentrations may be required to achieve the desired effect.
List of
将来の方向性
1. Development of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide analogs with improved potency and selectivity
2. Investigation of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide in combination with other cancer treatments, such as immunotherapy
3. Exploration of the role of the Hippo signaling pathway in other diseases, such as cardiovascular disease and neurodegenerative disorders
4. Study of the molecular mechanisms underlying 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide's effects on cancer cells
5. Investigation of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide's potential as a therapeutic agent in clinical trials.
合成法
The synthesis of 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide involves a multi-step process starting with the reaction between 3-fluorobenzoyl chloride and hydrazine hydrate to produce 3-fluorobenzohydrazide. This is then reacted with furfural and acrolein to produce the final product, 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
科学的研究の応用
3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide has been shown to inhibit the activity of the Hippo signaling pathway, which is involved in the regulation of cell growth and proliferation. Dysregulation of this pathway has been implicated in the development of various types of cancer, making it an attractive target for cancer research.
Studies have shown that 3-fluoro-N'-[3-(2-furyl)-2-propen-1-ylidene]benzohydrazide can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and melanoma. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it could be used in combination with these treatments to improve their efficacy.
特性
IUPAC Name |
3-fluoro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-1-4-11(10-12)14(18)17-16-8-2-6-13-7-3-9-19-13/h1-10H,(H,17,18)/b6-2+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQALCDBYJCDN-DFNGEEKMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)N/N=C/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({4-methyl-5-[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5586999.png)
![{3-propyl-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587000.png)

![3-[(phenoxyacetyl)amino]propyl (3,4-dichlorophenyl)carbamate](/img/structure/B5587015.png)
![2,2-dimethyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5587016.png)

![4-{[(1R*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5587032.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B5587042.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5587050.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5587067.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5587069.png)